

Butethamine HPLC analysis method for quantification

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Compound of Interest

Compound Name: Butethamine

Cat. No.: B1197893

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An HPLC-UV Method for the Quantitative Analysis of **Butethamine** in Pharmaceutical Formulations

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Butethamine**. This method is suitable for the analysis of **Butethamine** in bulk drug substances and pharmaceutical formulations, ensuring quality control and regulatory compliance.

Introduction

Butethamine is a local anesthetic of the ester type. Accurate and precise quantification of **Butethamine** is crucial for ensuring the safety and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC-UV method for the determination of **Butethamine**. The method is based on chromatographic principles successfully applied to structurally similar local anesthetics, such as procaine and tetracaine.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of **Butethamine** is presented in Table 1.

Table 1: Optimized HPLC-UV Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	30°C
Detection Wavelength	290 nm
Run Time	10 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in Table 2.

Table 2: Summary of Method Validation Data

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (RSD%)	
Intra-day	< 2.0%
Inter-day	< 2.0%
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.6 µg/mL
Specificity	No interference from placebo and degradation products

Experimental Protocols

Preparation of Solutions

1.1. Mobile Phase Preparation (Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v))

- Dissolve 3.45 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to prepare a 25 mM phosphate buffer.
- Adjust the pH of the buffer to 3.0 using phosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.
- Mix 700 mL of the filtered phosphate buffer with 300 mL of HPLC-grade acetonitrile.
- Degas the mobile phase by sonication for 15 minutes before use.

1.2. Standard Stock Solution Preparation (1000 µg/mL)

- Accurately weigh 100 mg of **Butethamine** reference standard.

- Transfer the standard to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Sonicate for 5 minutes to ensure complete dissolution.

1.3. Preparation of Calibration Standards

- Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a hypothetical 2% Butethamine formulation)

- Accurately weigh a portion of the formulation equivalent to 20 mg of **Butethamine**.
- Transfer the sample to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
- Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., a 1:10 dilution to get approximately 20 µg/mL).

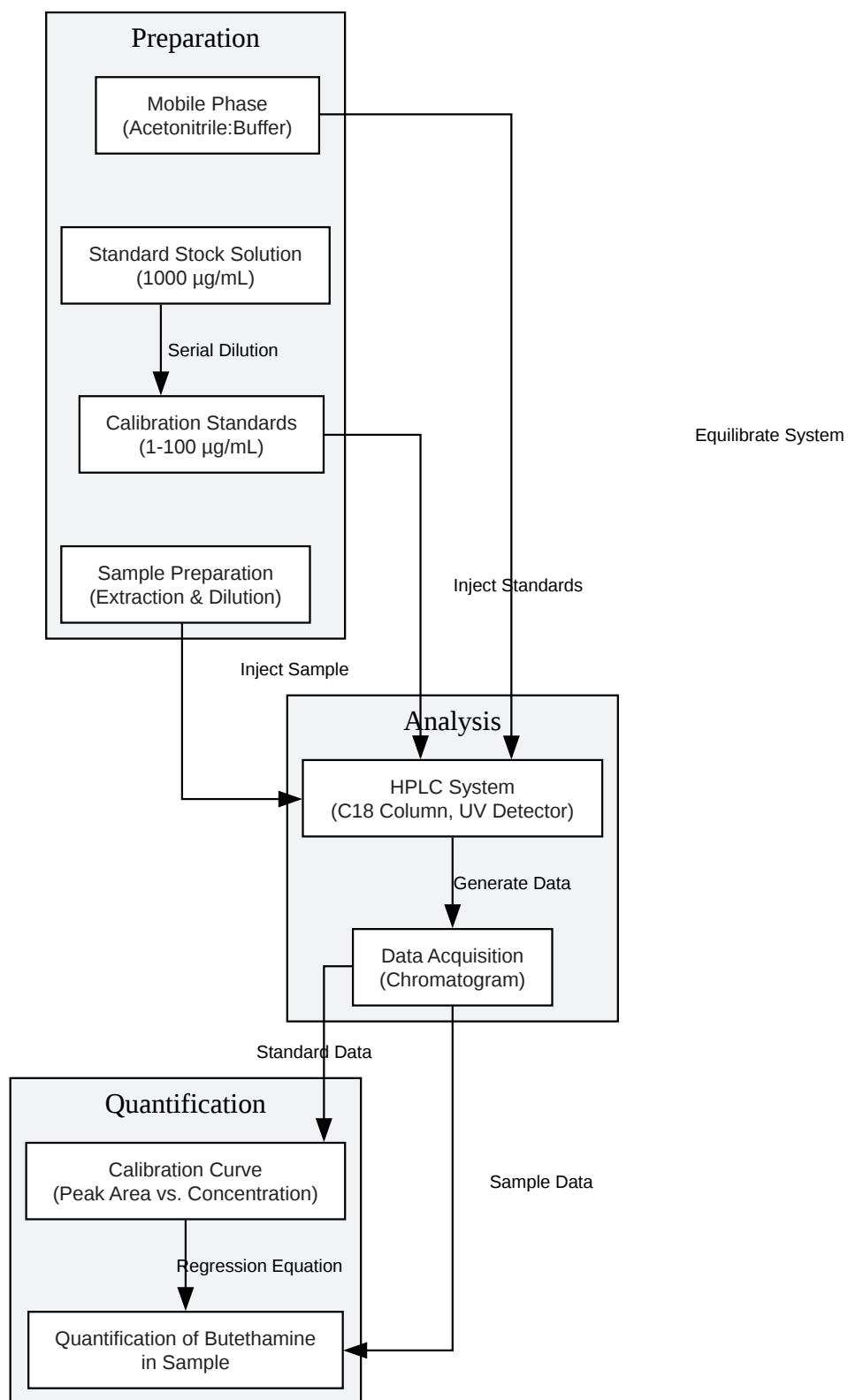
HPLC Analysis

- Set up the HPLC system with the chromatographic conditions specified in Table 1.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of each calibration standard, followed by the sample preparations.
- Record the chromatograms and integrate the peak area for **Butethamine**.

Quantification

- Construct a calibration curve by plotting the peak area of the **Butethamine** standards against their corresponding concentrations.
- Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r^2).
- Calculate the concentration of **Butethamine** in the sample preparations using the calibration curve.

Visualizations



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Caption: Experimental workflow for the HPLC quantification of **Butethamine**.

Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the quantification of **Butethamine** in pharmaceutical formulations. The method has been successfully validated and is suitable for routine quality control analysis.

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